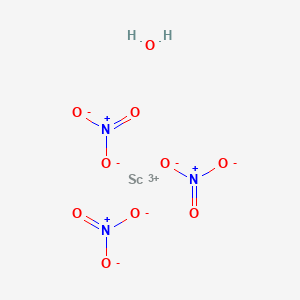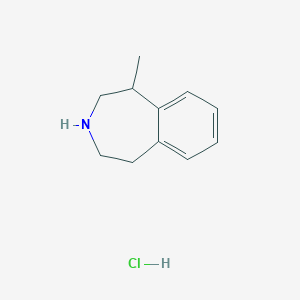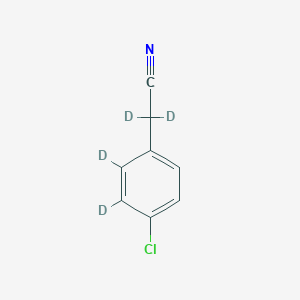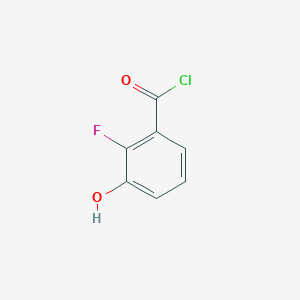
Scandium(III) nitrate hydrate
Descripción general
Descripción
Scandium(III) nitrate hydrate is a white to pale cream powder or crystal . It is used as an oxidizing agent in organic synthesis and finds applications in the optical coatings, electronic ceramics, and laser industries .
Chemical Reactions Analysis
Scandium(III) nitrate hydrate is used as an oxidizing agent in organic synthesis . It has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes .Physical And Chemical Properties Analysis
Scandium(III) nitrate hydrate is a white solid which dissolves in water and ethanol . It has a molecular weight of 230.97 (anhydrous basis) . The degree of hydration is approximately 4 .Aplicaciones Científicas De Investigación
Complex Formation with Chloride and Nitrate Ions : Scandium(III) demonstrates complex formation with chloride and nitrate ions. This is significant in ion-exchange studies and has implications in various chemical processes (Sekine & Hasegawa, 1966).
Extraction with Tributyl Phosphate : The distribution of Scandium(III) between organic solutions (like tributyl phosphate) and aqueous solutions containing perchlorate, nitrate, and chloride has been studied. This is crucial for understanding the extraction and purification processes of Scandium (Sekine, Hamada, & Sakairi, 1966).
Hydration and Crystal Structures : XAFS and LAXS methods have been used to characterize the structures of hydrated Scandium(III) ions in solutions and crystalline hydrates. This research is important in understanding the behavior of Scandium(III) in different environments (Lindqvist-Reis, Persson, & Sandström, 2006).
Hydrolytic Behavior : The hydrolytic behavior of Scandium(III) ions has been studied using potentiometric titration, which is essential for understanding its reactions in aqueous solutions (Brown, Ellis, & Sylva, 1983).
Coordination Polymers : Research into the reaction of Scandium chloride and nitrate with certain organic ligands to form three-dimensional framework compounds has implications for material science, especially in the development of novel materials (Dietzel, Blom, & Fjellvåg, 2006).
Complexes for Biological Applications : The aqueous chemistry of Scandium(III), especially in nuclear medicine, is becoming increasingly relevant. The characterization of scandium complexes is crucial for their application in biological and medical fields (Vaughn, Koller, & Boros, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
scandium(3+);trinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQULVNEUCEVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3O10Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) nitrate hydrate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)